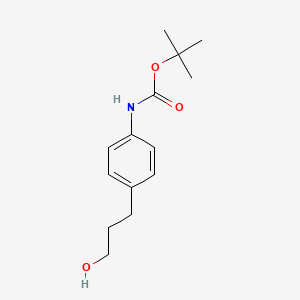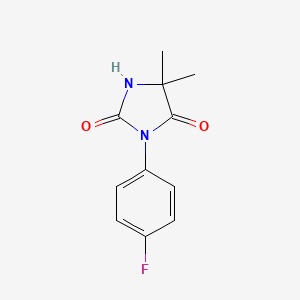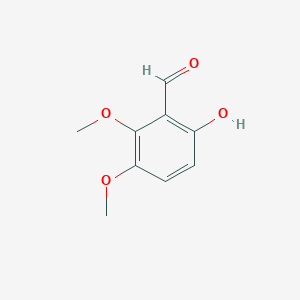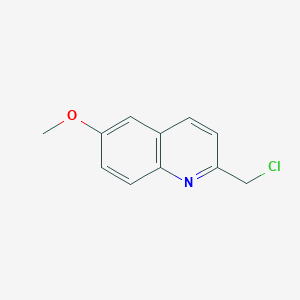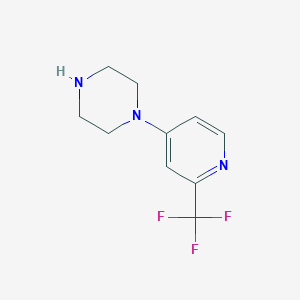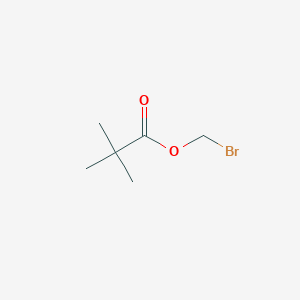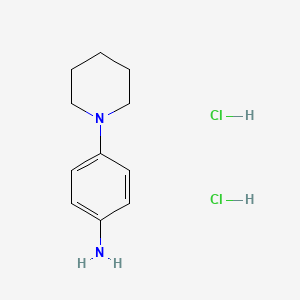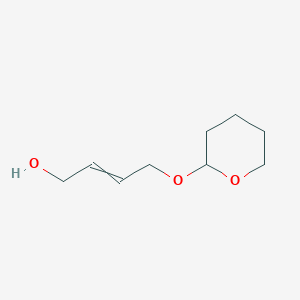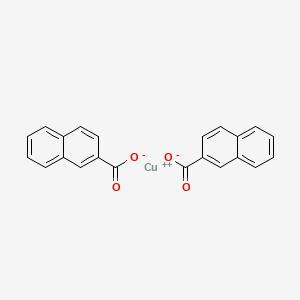
Copper(II) 2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(II) 2-naphthoate is a coordination compound where copper ions are coordinated with two 2-naphthoate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(II) 2-naphthoate can be synthesized through the reaction of copper(II) acetate with 2-naphthoic acid in an appropriate solvent. The reaction typically involves dissolving copper(II) acetate in a solvent such as methanol or ethanol, followed by the addition of 2-naphthoic acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Copper(II) 2-naphthoate can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it cycles between different oxidation states.
Substitution: The 2-naphthoate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Ligand exchange reactions can be facilitated using solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper oxides, while substitution reactions may result in new copper complexes with different ligands.
Scientific Research Applications
Copper(II) 2-naphthoate has several scientific research applications:
Catalysis: It can be used as a catalyst in organic synthesis, particularly in coupling reactions.
Materials Science: The compound’s unique structural properties make it useful in the development of metal-organic frameworks (MOFs) for gas storage and separation.
Biological Applications: Copper complexes, including this compound, are studied for their potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism by which Copper(II) 2-naphthoate exerts its effects often involves the copper ion’s ability to participate in redox reactions. This can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress in biological systems . Additionally, the compound can interact with various molecular targets, including enzymes and DNA, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- Copper(II) acetate
- Copper(II) chloride
- Copper(II) sulfate
Uniqueness
Copper(II) 2-naphthoate is unique due to its specific coordination with 2-naphthoate ligands, which imparts distinct structural and chemical properties. Compared to other copper(II) complexes, it offers unique advantages in catalysis and materials science applications due to its stability and reactivity .
Properties
Molecular Formula |
C22H14CuO4 |
|---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
copper;naphthalene-2-carboxylate |
InChI |
InChI=1S/2C11H8O2.Cu/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 |
InChI Key |
OHGJVAFVIMGJTE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


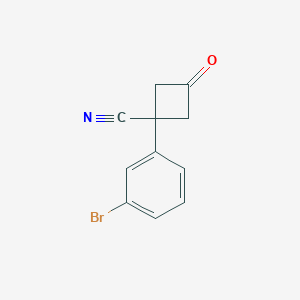
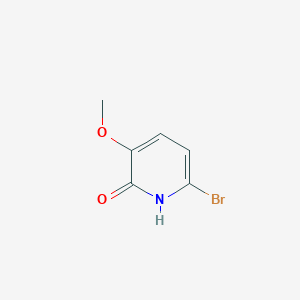
![2-Pyridinecarboxamide, 4-amino-5-cyano-6-ethoxy-N-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B8774224.png)
![METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE](/img/structure/B8774231.png)
